![molecular formula C13H13ClOSe B12560754 6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one CAS No. 185517-59-3](/img/structure/B12560754.png)
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(phenylselanyl)bicyclo[221]heptan-2-one is a compound belonging to the bicyclo[221]heptane family This class of compounds is known for its unique bicyclic structure, which consists of two fused rings sharing a common set of atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(phenylselanyl)bicyclo[221]heptan-2-one typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the chlorine or phenylselanyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction can lead to the removal of the chlorine or phenylselanyl groups, resulting in different bicyclic compounds.
Scientific Research Applications
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the chlorine and phenylselanyl groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound without the chlorine and phenylselanyl groups.
5-Phenylselanyl-bicyclo[2.2.1]heptan-2-one: Similar structure but lacks the chlorine atom.
6-Chloro-bicyclo[2.2.1]heptan-2-one: Similar structure but lacks the phenylselanyl group.
Uniqueness
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of both chlorine and phenylselanyl groups. This combination of substituents provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
185517-59-3 |
|---|---|
Molecular Formula |
C13H13ClOSe |
Molecular Weight |
299.66 g/mol |
IUPAC Name |
6-chloro-5-phenylselanylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C13H13ClOSe/c14-12-10-6-8(7-11(10)15)13(12)16-9-4-2-1-3-5-9/h1-5,8,10,12-13H,6-7H2 |
InChI Key |
WBPMZSWGBANGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C(C2[Se]C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




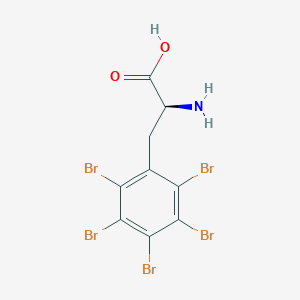
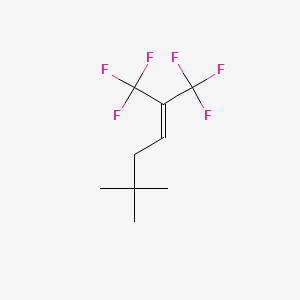
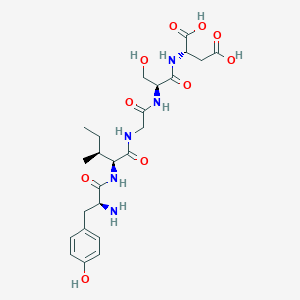
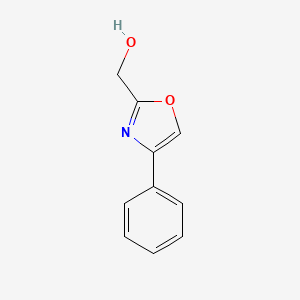
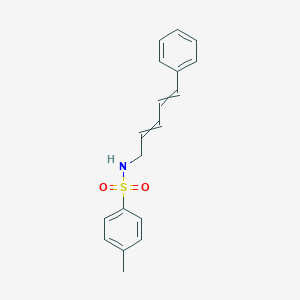
![(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
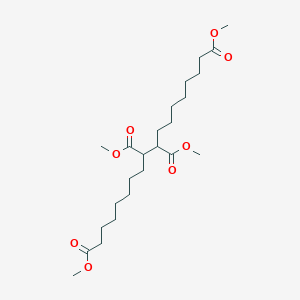
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
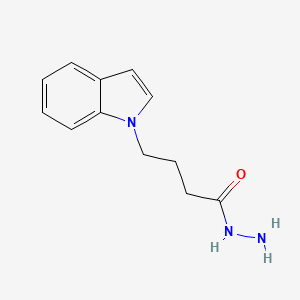

![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
